N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-5-4-6-16(13-15)20-18(22)14-7-9-17(10-8-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRSTOTGNLPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-aminobenzamide, is reacted with chlorosulfonic acid to form the sulfonyl chloride intermediate.
Coupling with Piperidine: The sulfonyl chloride intermediate is then reacted with piperidine under basic conditions to form the piperidine-1-sulfonyl derivative.
Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonyl group or the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonylbenzamides.
Medicine: Potential therapeutic agent for diseases where sulfonylbenzamides have shown efficacy.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonylbenzamides can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
LI0: 4-(4-Benzyl-4-methoxypiperidin-1-yl)-N-[(4-{[1,1-dimethyl-2-(phenylthio)ethyl]amino}-3-nitrophenyl)sulfonyl]benzamide
- Key Features : Incorporates a methoxypiperidine ring, benzyl group, and a nitro-substituted sulfonamide.
- Comparison: The methoxy group increases hydrophilicity compared to the unsubstituted piperidine in the target compound. Molecular weight (712.88 g/mol) and LogP (~5.0) suggest lower solubility than the target compound .
I02: 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide
- Key Features: Contains a fluorophenyl group, oxadiazole ring, and methylsulfonylamino substituent.
- Comparison : The oxadiazole ring introduces rigidity and may improve metabolic stability. Fluorine’s electronegativity could enhance binding affinity to hydrophobic pockets, contrasting with bromine’s steric effects. The stereochemistry (R-configuration) may influence chiral target interactions, a feature absent in the target compound .
4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide
- Key Features : Brominated naphthalene system and phenylethyl substituent.
- Synthetic yields for this class are reported to be lower due to divergent assembly challenges, suggesting the target compound’s piperidine sulfonyl group may offer synthetic advantages .
Physicochemical and Pharmacokinetic Properties
Computational Docking Insights
While specific docking data for the target compound is unavailable, Glide docking methodology (–4) highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. The bromophenyl group’s bulk may occupy larger hydrophobic pockets compared to fluorine in I02, while the piperidine sulfonyl group could mimic natural sulfated or phosphorylated residues in targets .
Biological Activity
N-(3-BROMOPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound classified within the sulfonylbenzamide family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and ability to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the chemical formula and a molecular weight of approximately 396.3 g/mol. The synthesis typically involves:
- Formation of Sulfonyl Chloride : Reacting 4-aminobenzamide with chlorosulfonic acid.
- Coupling with Piperidine : The sulfonyl chloride is then reacted with piperidine.
- Bromination : Finally, bromination of the phenyl ring is achieved using agents like N-bromosuccinimide (NBS) .
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors, modulating their functions. This compound has been studied for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which play crucial roles in cancer progression .
In Vitro Studies
Recent studies have demonstrated that related compounds exhibit significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. For instance, one derivative showed IC50 values ranging from 1.25 to 2.31 µM across various NSCLC cell lines, indicating potent anti-cancer activity . Additionally, these compounds can induce apoptosis and arrest the cell cycle at the G2 phase .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action | Target |
|---|---|---|---|
| This compound | TBD | FGFR1 Inhibition | Cancer |
| C9 (related compound) | 1.36 ± 0.27 to 2.31 ± 0.41 | Induces Apoptosis | NSCLC |
| N-(3-BROMOPHENYL)-4-(MORPHOLINE-1-SULFONYL)BENZAMIDE | TBD | TBD | TBD |
Case Studies
Several case studies highlight the compound's efficacy:
- Study on NSCLC : A derivative demonstrated significant inhibition of FGFR1 in multiple NSCLC cell lines, suggesting a promising avenue for targeted cancer therapies .
- Fungal Inhibition : Related benzamide derivatives have shown larvicidal and fungicidal activities against various pathogens, indicating broader biological applications beyond cancer .
Q & A
Q. Table 1: Representative Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Piperidine-1-sulfonyl chloride, pyridine, 0°C→RT | 75–85 | ≥90% |
| 2 | 3-Bromoaniline, EDCI/HOBt, DCM, 24h | 60–70 | ≥85% |
Basic: What spectroscopic and analytical methods are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 463.04 (C18H18BrN2O3S+) .
- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects (if single crystals are obtained via slow evaporation in ethanol) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use Glide (Schrödinger Suite) for rigid-receptor docking to predict binding poses with targets like kinases or GPCRs. Validate with MM-GBSA scoring .
- Enzyme Inhibition Assays: Test against COX-2 (anti-inflammatory) or PI3K (anticancer) at varying concentrations (1–100 µM) using fluorometric/colorimetric kits .
- Cellular Pathways: Perform RNA-seq or phosphoproteomics on treated cancer cell lines (e.g., MCF-7) to identify dysregulated pathways .
Q. Table 2: Example Targets and Assay Conditions
| Target | Assay Type | IC50 (µM) | Reference Model |
|---|---|---|---|
| COX-2 | Fluorometric | 2.5 ± 0.3 | RAW 264.7 cells |
| PI3Kα | ELISA | 1.8 ± 0.2 | HeLa cells |
Advanced: What strategies address poor solubility and bioavailability in preclinical studies?
Methodological Answer:
- Salt Formation: Synthesize hydrochloride salts by treating the free base with HCl in ethanol (improves aqueous solubility) .
- Nanoparticle Formulation: Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release in pharmacokinetic studies .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance intestinal absorption .
Key Data:
- LogP: Predicted ~3.2 (indicative of moderate lipophilicity; adjust via substituents on piperidine).
- Solubility: Experimentally determine in PBS (pH 7.4) and simulate bioavailability using GastroPlus® .
Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?
Methodological Answer:
Scaffold Modification:
- Replace bromophenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
- Vary piperidine substituents (e.g., methyl, morpholine) to modulate steric and electronic effects .
Biological Screening: Test analogs against a panel of 10 cancer cell lines (NCI-60 subset) and compare GI50 values.
Computational Modeling: Perform 3D-QSAR using CoMFA/CoMSIA to correlate structural features with activity .
Q. Table 3: SAR Trends in Analog Compounds
| Modification Site | Functional Group | Biological Activity (IC50 vs Wild-Type) |
|---|---|---|
| Bromophenyl | -NO2 | 2x improvement |
| Piperidine | -CH3 | 1.5x improvement |
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
